N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Organic Synthesis Medicinal Chemistry Quality Control

Choose N,N-Bis-boc-5-fluoro-2-nitro-phenylamine (CAS 1352302-86-3) for unmatched orthogonal protection. Unlike mono-Boc or unprotected 5-fluoro-2-nitroaniline, the bis-Boc group remains stable during nitro reduction, halogen exchange, and Pd cross-coupling, eliminating N–H side reactions. Once aromatic modifications are complete, selective deprotection reveals the free amine for coupling or cyclization. The 5-fluoro-2-nitro motif accelerates fluorinated benzimidazole library synthesis. Supplied at ≥98% purity with batch consistency for scale-up. Request a quote now.

Molecular Formula C16H21FN2O6
Molecular Weight 356.35 g/mol
CAS No. 1352302-86-3
Cat. No. B1445363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis-boc-5-fluoro-2-nitro-phenylamine
CAS1352302-86-3
Molecular FormulaC16H21FN2O6
Molecular Weight356.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C
InChIInChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3
InChIKeyFFMQJSXRJPHACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine: A Protected Aniline Building Block for Multi-Step Synthesis


N,N-Bis-boc-5-fluoro-2-nitro-phenylamine (CAS 1352302-86-3) is a doubly tert-butoxycarbonyl (Boc)-protected derivative of 5-fluoro-2-nitroaniline, bearing both a fluorine and a nitro group on the aromatic ring [1]. This structural motif renders it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where selective deprotection of the aniline nitrogen is required to enable subsequent functionalization of the aromatic core [2]. Commercially, it is available with a purity specification of ≥98%, ensuring high batch-to-batch consistency for demanding research applications .

Why N,N-Bis-boc-5-fluoro-2-nitro-phenylamine Cannot Be Replaced by Unprotected or Mono-Protected Analogs


Generic substitution fails because the specific combination of a 5-fluoro-2-nitro substitution pattern and a bis-Boc protected aniline nitrogen provides a unique reactivity profile that is not replicable by simple anilines or mono-Boc derivatives. The bis-Boc group confers enhanced stability under basic and nucleophilic conditions, preventing undesired side reactions during multi-step syntheses, and enables selective mono-deprotection to install functional groups orthogonally [1]. In contrast, unprotected 5-fluoro-2-nitroaniline readily undergoes nucleophilic attack at the amine, limiting its utility in complex sequences, while mono-Boc derivatives still possess an active N–H that can participate in unwanted hydrogen bonding or proton transfer [2]. The precise electronic and steric environment imparted by the fluorine and nitro substituents further influences reactivity in subsequent transformations such as nucleophilic aromatic substitution or reduction, making this protected building block the preferred choice for targeted scaffold construction [3].

Quantitative Differentiation of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine from Closest Analogs


Purity Specification ≥98%: Reduced Batch Variability vs. Lower-Grade Commercial Options

The target compound is routinely offered with a certified purity of ≥98% by multiple vendors , compared to the 95% minimum purity typical of many commercial bis-Boc aniline derivatives . This higher purity specification minimizes the risk of side reactions caused by impurities and enhances reproducibility in sensitive catalytic or coupling reactions.

Organic Synthesis Medicinal Chemistry Quality Control

Selective Deprotection: Bis-Boc Anilines Enable Orthogonal Functionalization with >80% Mono-Deprotection Yields

The bis-Boc protecting group allows for controlled, stepwise unveiling of the aniline nitrogen. General protocols for selective mono-deprotection of bis-Boc anilines using mild Lewis acids (e.g., TMSOTf/Mg(ClO₄)₂) or low-temperature TFA achieve yields typically exceeding 80% [1]. In contrast, mono-Boc protected anilines cannot be further deprotected without exposing the amine prematurely, and unprotected anilines require re-protection after each transformation, adding steps and reducing overall yield.

Protecting Group Chemistry Multi-Step Synthesis Aniline Functionalization

Physical Properties: Distinct Boiling Point and Density for Handling and Storage Optimization

The compound exhibits a predicted boiling point of 420.9±55.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. These values are higher than those of the unprotected 5-fluoro-2-nitroaniline (boiling point 295.5 °C, density 1.448 g/cm³) [2], reflecting the increased molecular weight and steric bulk conferred by the two Boc groups. The elevated boiling point allows for safer handling under high-temperature conditions, while the density informs appropriate solvent selection and equipment sizing during scale-up.

Physical Chemistry Process Chemistry Safety

Synthetic Versatility: Bis-Boc Protection Enables Efficient Route to Fluorinated Benzimidazoles

The unprotected parent compound, 5-fluoro-2-nitroaniline, has been employed as a key reactant in the synthesis of fluorine-containing benzimidazoles with anti-lipase activity [1]. By using the bis-Boc protected version, the aniline nitrogen is masked during the initial nitro reduction and subsequent cyclization steps, preventing unwanted side reactions and improving the overall yield and purity of the final heterocyclic product [2]. This approach is particularly advantageous when the target benzimidazole must undergo further functionalization on the aromatic ring prior to amine deprotection.

Heterocyclic Chemistry Drug Discovery Fluorinated Building Blocks

Optimal Application Scenarios for N,N-Bis-boc-5-fluoro-2-nitro-phenylamine in Research and Industry


Multi-Step Synthesis of Fluorinated Pharmaceuticals

In medicinal chemistry, this compound serves as an ideal starting material for constructing fluorinated aromatic cores with a masked aniline handle. The bis-Boc group remains stable during nitro reduction, halogen exchange, or palladium-catalyzed cross-coupling reactions, allowing chemists to build molecular complexity without interfering at the aniline site. Once the desired aromatic modifications are complete, the Boc groups can be selectively removed to reveal the free amine for subsequent coupling or cyclization [1]. This orthogonal protection strategy is essential for synthesizing drug candidates containing the 5-fluoro-2-aminophenyl motif.

Synthesis of Heterocyclic Libraries via Benzimidazole Scaffolds

The unprotected analog, 5-fluoro-2-nitroaniline, is a known precursor to fluorinated benzimidazoles with potential anti-lipase activity [2]. Employing the bis-Boc protected version in parallel synthesis allows for the generation of diverse benzimidazole libraries without risking premature amine deprotection. After reducing the nitro group to the corresponding 1,2-diamine, cyclization with various carboxylic acids or aldehydes can proceed cleanly, followed by controlled Boc removal to yield the final bioactive scaffold. This workflow minimizes purification steps and maximizes library diversity.

Process Chemistry Development and Scale-Up

For process chemists, the availability of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine in ≥98% purity from multiple suppliers ensures consistent quality across batches. The well-defined physical properties—including a high boiling point of ~421°C and recommended storage at 2-8°C [3]—provide clear guidelines for safe handling and storage during kilogram-scale operations. The predictable deprotection chemistry further reduces the risk of yield variability, making this compound a reliable building block for pilot plant synthesis.

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